Methyl 3-(3-chloro-4-hydroxyphenyl)-2-hydroxypropanoate
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Overview
Description
Methyl 3-(3-chloro-4-hydroxyphenyl)-2-hydroxypropanoate is an organic compound with the molecular formula C10H11ClO4 It is a derivative of phenylpropanoic acid, featuring a chloro and hydroxy substitution on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3-chloro-4-hydroxyphenyl)-2-hydroxypropanoate typically involves the esterification of 3-chloro-4-hydroxyphenylacetic acid. One common method includes the reaction of 3-chloro-4-hydroxyphenylacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3-chloro-4-hydroxyphenyl)-2-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of 3-(3-chloro-4-oxophenyl)-2-hydroxypropanoate.
Reduction: Formation of 3-(3-chloro-4-hydroxyphenyl)-2-hydroxypropanol.
Substitution: Formation of 3-(3-substituted-4-hydroxyphenyl)-2-hydroxypropanoate derivatives.
Scientific Research Applications
Methyl 3-(3-chloro-4-hydroxyphenyl)-2-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 3-(3-chloro-4-hydroxyphenyl)-2-hydroxypropanoate involves its interaction with specific molecular targets. The hydroxy and chloro groups on the phenyl ring allow it to form hydrogen bonds and hydrophobic interactions with enzymes and receptors. This can modulate the activity of these proteins, leading to various biological effects. The compound may also interfere with cellular pathways by inhibiting key enzymes involved in metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-4-hydroxyphenylacetic acid
- 3-chloro-4-hydroxyphenylacetamide
- 3-chloro-4-hydroxybenzeneethanol
- (+)-xylariamide A
Uniqueness
Methyl 3-(3-chloro-4-hydroxyphenyl)-2-hydroxypropanoate is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Its ester group makes it more lipophilic compared to its acid or amide counterparts, potentially enhancing its ability to cross cell membranes and interact with intracellular targets .
Properties
Molecular Formula |
C10H11ClO4 |
---|---|
Molecular Weight |
230.64 g/mol |
IUPAC Name |
methyl 3-(3-chloro-4-hydroxyphenyl)-2-hydroxypropanoate |
InChI |
InChI=1S/C10H11ClO4/c1-15-10(14)9(13)5-6-2-3-8(12)7(11)4-6/h2-4,9,12-13H,5H2,1H3 |
InChI Key |
OUYGMHCPUZALKP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC1=CC(=C(C=C1)O)Cl)O |
Origin of Product |
United States |
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